what is the mechanism of action of Vadilex
what is the mechanism of action of Vadilex
An In-depth Technical Guide on the Core Mechanism of Action of Vadilex (Ifenprodil)
Introduction
Vadilex, with the active pharmaceutical ingredient Ifenprodil, is a phenylethanolamine compound recognized for its unique pharmacological profile.[1][2][3] It is classified primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with remarkable selectivity for the GluN2B subunit.[4][5][6] Concurrently, it functions as an alpha-1 adrenergic receptor antagonist, contributing to its vasodilatory properties.[1][7][8] This dual mechanism of action, along with interactions with other neural targets, underpins its therapeutic potential and application in cerebrovascular and peripheral vascular diseases.[6][8][9] This guide provides a detailed examination of Ifenprodil's molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Allosteric Modulation of NMDA Receptors
Ifenprodil's principal mechanism involves the selective inhibition of NMDA receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal communication.[4][10] Its action is highly specific to NMDA receptors containing the GluN2B subunit.[11][12]
Subunit-Selective Binding Ifenprodil acts as a non-competitive, voltage-independent antagonist.[1][13][14] It binds to a unique allosteric site located at the interface between the N-terminal domains (NTDs), also known as amino-terminal domains (ATDs), of the GluN1 and GluN2B subunits.[9][13][14][15] This binding site is physically distinct from the agonist binding sites for glutamate (on GluN2) and glycine (on GluN1) and from the ion channel pore itself.[5] The binding of Ifenprodil stabilizes a closed or inactivated conformation of the receptor, thereby reducing the probability of the ion channel opening.[16][17] This inhibitory action prevents the influx of calcium (Ca²⁺) ions, a critical step in preventing glutamate-mediated excitotoxicity.[1][18][19]
A notable characteristic of Ifenprodil's action is its use-dependence; it binds with significantly higher affinity to receptors that are already activated by an agonist.[5][13]
Secondary Pharmacological Targets
Beyond its primary action on NMDA receptors, Ifenprodil interacts with several other receptor systems.
1. Alpha-1 Adrenergic Receptor Antagonism Ifenprodil is a known antagonist of alpha-1 adrenergic receptors.[1][7][20] These G-protein coupled receptors typically bind norepinephrine, leading to the activation of the Gq protein signaling cascade. This results in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum. By blocking these receptors, Ifenprodil inhibits this cascade, leading to smooth muscle relaxation and vasodilation.[1]
2. Other Molecular Targets Ifenprodil also demonstrates affinity for other receptors, although these interactions are generally considered secondary to its primary mechanisms:
-
Sigma (σ) Receptors: It acts as a ligand for sigma receptors, with some studies indicating a higher affinity for the σ₂ subtype.[3][9][21]
-
GIRK Channels: It inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][8][9]
-
Serotonin Receptors: Interactions with serotonin receptors have also been reported.[3][9]
Data Presentation: Quantitative Pharmacological Profile
The following table summarizes key quantitative data regarding Ifenprodil's binding affinity and inhibitory potency at its primary targets.
| Parameter | Receptor/Target | Value | Species | Reference |
| IC₅₀ | GluN1/GluN2B NMDA Receptor | 0.34 µM | Recombinant | [8][11] |
| IC₅₀ | GluN1/GluN2A NMDA Receptor | 146 µM | Recombinant | [8][11] |
| IC₅₀ | GluN2B NMDA Receptor | 0.15 µM | Not Specified | [14] |
| Kᵢ (High Affinity) | [³H]MK801 Binding Site | ~15 nM | Rat Brain | [17] |
| Kₑ | [³H]Ifenprodil Binding Site | 5.09 nM | Rat Brain | [21] |
| Kₑ | Unlabeled Ifenprodil | 205 nM | Rat Cerebral Cortex | [22] |
Experimental Protocols
The mechanisms of Ifenprodil have been elucidated through a variety of in vitro and in vivo experimental techniques.
1. Radioligand Binding Assays These assays are used to determine the affinity (Kᵢ, Kₑ) and density (Bmax) of Ifenprodil for its receptor targets.
-
Objective: To quantify the binding characteristics of Ifenprodil to NMDA or other receptors.
-
Methodology:
-
Membrane Preparation: Cerebral cortical tissue from rats is homogenized and centrifuged to isolate synaptic membranes containing the receptors of interest.[17][22]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]Ifenprodil or ¹²⁵I-ifenprodil) at a specific temperature (e.g., 37°C) and pH (e.g., 7.7) for a set duration to reach equilibrium.[21][22]
-
Competition: For competition assays, incubations are performed with the radioligand and varying concentrations of unlabeled Ifenprodil to determine its inhibitory constant (Kᵢ).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis or non-linear regression is used to calculate Kₑ and Bmax values from saturation binding data, or Kᵢ values from competition data.[22]
-
2. Electrophysiology (Two-Electrode Voltage Clamp) This technique is employed to study the functional effects of Ifenprodil on ion channel activity.
-
Objective: To measure Ifenprodil's inhibitory effect on NMDA receptor-mediated currents.
-
Methodology:
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2B).[8][10]
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Two microelectrodes are inserted into the cell, one to measure membrane potential and the other to inject current.
-
Agonist Application: NMDA receptor agonists (glutamate and glycine) are applied to the cell, inducing an inward current through the receptor's ion channel.
-
Antagonist Application: Ifenprodil is co-applied with the agonists at various concentrations.
-
Data Acquisition: The resulting changes in ion current are recorded. The inhibition of the agonist-induced current by Ifenprodil is measured.
-
Analysis: Dose-response curves are generated to calculate the IC₅₀ value, representing the concentration of Ifenprodil required to inhibit 50% of the maximal receptor response.[8]
-
3. Intracellular Calcium Measurement This method visualizes the functional consequence of NMDA receptor antagonism, which is the blockage of calcium influx.
-
Objective: To measure Ifenprodil's ability to block NMDA-stimulated increases in intracellular Ca²⁺.[18]
-
Methodology:
-
Cell Culture: Primary neuronal cultures (e.g., from murine neocortex) are prepared.[18]
-
Dye Loading: The cultured neurons are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.[18][23]
-
Stimulation: The cells are stimulated with NMDA to open the receptor channels and induce Ca²⁺ influx.
-
Inhibition: The experiment is repeated in the presence of varying concentrations of Ifenprodil.
-
Imaging: Changes in intracellular Ca²⁺ concentration are measured by monitoring the fluorescence intensity of the dye using fluorescence microscopy.
-
Analysis: The inhibition of the NMDA-induced fluorescence signal by Ifenprodil is quantified to assess its functional antagonism.
-
Conclusion
The mechanism of action of Vadilex (Ifenprodil) is multifaceted, defined by a primary, high-affinity, allosteric antagonism of GluN2B-containing NMDA receptors and a secondary antagonism of alpha-1 adrenergic receptors. This dual activity effectively reduces glutamate-mediated excitotoxicity and promotes vasodilation. Its complex pharmacology, which also includes interactions with sigma receptors and GIRK channels, makes it a valuable agent for therapeutic applications and a critical tool for neuropharmacological research. A thorough understanding of these distinct yet concurrent mechanisms is essential for the continued development and clinical application of Ifenprodil and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ifenprodil - Wikipedia [en.wikipedia.org]
- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism...: Ingenta Connect [ingentaconnect.com]
- 6. Vadilex generic. Price of vadilex. Uses, Dosage, Side effects [ndrugs.com]
- 7. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 15. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blockade by polyamine NMDA antagonists related to ifenprodil of NMDA-induced synthesis of cyclic GMP, increases in calcium and cytotoxicity in cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The GluN1/GluN2B NMDA receptor and metabotropic glutamate receptor 1 negative allosteric modulator has enhanced neuroprotection in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adrenergic alpha-1 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 21. Further characterization of [3H]ifenprodil binding to sigma receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
